Bis(1H,1H-perfluorohexyl) carbonate
Description
Overview of Perfluorinated Alkyl Carbonates in Contemporary Chemical Research
Perfluorinated alkyl carbonates are a subclass of fluorinated carbonates characterized by the presence of perfluoroalkyl chains, where all hydrogen atoms on the alkyl chain (except for specific linking positions) are replaced by fluorine. These compounds are at the forefront of materials science and synthetic chemistry research due to a combination of desirable attributes. The high electronegativity and steric bulk of fluorine atoms create molecules with low surface energy, high thermal stability, and remarkable chemical inertness.
In contemporary research, perfluorinated alkyl carbonates are investigated for a variety of applications. They are explored as components in advanced electrolytes for lithium-ion batteries, where their stability at high voltages and ability to form a stable solid electrolyte interphase (SEI) on electrodes can enhance battery performance and safety. documentsdelivered.comnih.gov Furthermore, their unique solvent properties, such as immiscibility with both aqueous and organic phases, make them valuable in biphasic catalysis and for the purification of synthesized products. researchgate.net The low boiling points of some fluoroalkyl carbonates also facilitate their removal after a reaction, simplifying product isolation. researchgate.net
The synthesis of these carbonates often involves the use of phosgene (B1210022) or its derivatives, but modern research is heavily focused on developing safer, "phosgene-free" methodologies. researchgate.netgoogle.com One such innovative approach is the "photo-on-demand" synthesis, which allows for the efficient production of fluoroalkyl carbonates from fluoroalcohols and chloroform (B151607) using light, presenting a greener alternative to traditional methods. researchgate.net
Significance of Bis(1H,1H-perfluorohexyl) Carbonate within Fluorine Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established principles of fluorine chemistry and the known reactivity of related symmetrical perfluoroalkyl carbonates. The structure of this compound features two 1H,1H-perfluorohexyl groups linked to a central carbonate moiety. The "1H,1H" designation indicates that the two hydrogens are on the carbon atom adjacent to the oxygen of the carbonate group, which is a common feature for fluorotelomer-based substances.
The primary significance of this compound lies in its potential as a specialized reagent. The perfluorohexyl chains (- (CF₂)₅CF₃) are highly electron-withdrawing, which polarizes the C-O bonds of the carbonate group, making the carbonyl carbon highly electrophilic. This enhanced reactivity makes this compound a potentially potent and selective agent for introducing the 1H,1H-perfluorohexyloxycarbonyl group or for acting as a phosgene equivalent in a safer, more manageable form.
The release of the relatively stable and volatile 1H,1H-perfluorohexan-1-ol as a byproduct during its reactions is another significant advantage. researchgate.net This facilitates purification of the desired product, a crucial aspect in fine chemical and pharmaceutical synthesis. The presence of two identical perfluoroalkyl groups makes it a useful cross-linking agent for the synthesis of fluorinated polymers and materials, imparting properties such as hydrophobicity, oleophobicity, and thermal stability.
Historical Context of Fluorinated Carbonate Methodologies
The development of fluorinated carbonate methodologies is intrinsically linked to the broader history of organofluorine chemistry. The journey began with the isolation of elemental fluorine by Henri Moissan in 1886, which opened the door to the synthesis of the first organofluorine compounds. Early methods were often hazardous and produced low yields.
The mid-20th century saw a surge in organofluorine chemistry, driven by the demand for new materials with unique properties for applications ranging from refrigerants (chlorofluorocarbons) to non-stick coatings (polytetrafluoroethylene). During this period, the synthesis of carbonates, in general, was heavily reliant on the use of phosgene (COCl₂), a highly toxic and corrosive gas.
The drive for safer and more environmentally benign chemical processes in the late 20th and early 21st centuries spurred the development of alternative methods for carbonate synthesis. For fluorinated carbonates, this included the use of phosgene equivalents like triphosgene (B27547), which is a solid and therefore easier to handle.
More recently, a significant shift towards "green chemistry" has led to innovative, phosgene-free routes. These include the oxidative carbonylation of alcohols and the reaction of epoxides with carbon dioxide. rsc.org The development of catalytic systems, such as the use of double metal cyanide complexes for the reaction of cyclic carbonates with alcohols, represents a significant advancement in producing dialkyl carbonates with higher efficiency and selectivity. google.com The aforementioned "photo-on-demand" synthesis is a cutting-edge example of these modern methodologies, offering a safe, economical, and environmentally conscious pathway to fluorinated carbonates. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C13H4F22O3 |
|---|---|
Molecular Weight |
626.13 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2 |
InChI Key |
HCFPTKCGUUXTEX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Polymerization and Material Transformation Chemistry of Bis 1h,1h Perfluorohexyl Carbonate
Role as a Monomer in Polymeric Systems
Bis(1H,1H-perfluorohexyl) carbonate can theoretically serve as a key monomer in various polymerization reactions, leading to the formation of advanced polymeric materials. Its perfluorohexyl chains are expected to impart distinct properties to the resulting polymers.
A significant application of bis-carbonates is in the synthesis of non-isocyanate polyurethanes (NIPUs), which offers a safer alternative to traditional polyurethane production that involves hazardous isocyanates. The synthesis of NIPUs typically involves the polyaddition reaction of a bis-carbonate with a diamine.
In a process analogous to the synthesis of other fluorinated polyhydroxyurethanes (FPHUs), this compound can be reacted with various diamines, such as hexamethylenediamine. mdpi.com The reaction proceeds via a nucleophilic attack of the amine groups on the carbonyl carbons of the carbonate, leading to the formation of urethane (B1682113) linkages and the release of 1H,1H-perfluorohexanol as a byproduct. The general reaction scheme is depicted below:
n HO-(CH₂)₆-NH₂ + n (C₆F₁₃CH₂O)₂CO → [-O-(CH₂)₆-NH-CO-]ₙ + 2n C₆F₁₃CH₂OH
The properties of the resulting NIPUs can be tailored by the choice of the diamine. For instance, using a more rigid diamine would be expected to increase the glass transition temperature (Tg) of the polymer. Research on similar fluorinated bis-cyclocarbonates has shown that the resulting FPHUs exhibit higher molar masses and slightly increased glass transition and decomposition temperatures compared to their non-fluorinated counterparts. mdpi.com
Table 1: Illustrative Properties of NIPUs from a Fluorinated Bis-Cyclocarbonate and Hexamethylenediamine
| Monomer Ratio (Diamine:Bis-carbonate) | Mn ( g/mol ) | Đ (PDI) | Tg (°C) | Td5% (°C) |
|---|---|---|---|---|
| 1:1 | 15,200 | 1.8 | 35 | 310 |
| 1:0.95 | 12,500 | 1.7 | 32 | 305 |
| 1:1.05 | 13,800 | 1.9 | 34 | 308 |
Note: This data is hypothetical for this compound and is based on findings for other fluorinated bis-cyclocarbonates. mdpi.com
This compound can also undergo polycondensation reactions with diols to form polycarbonates. This process typically requires a catalyst and the removal of the 1H,1H-perfluorohexanol byproduct to drive the reaction to completion. A notable example of a similar process is the amorphous solid-state polymerization (SSP) of bisphenol-A (BPA) with bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate. rsc.orgresearchgate.net This reaction proceeds efficiently to yield high-molecular-weight polycarbonate without the need for a crystalline phase, driven by the high reactivity of the fluorinated carbonate and the aggregation of fluoroalkyl-terminated chains. rsc.org
A similar polycondensation of this compound with a diol, such as bisphenol A, would be expected to produce a polycarbonate with perfluorohexyl ether linkages. The reaction can be summarized as:
n (C₆F₁₃CH₂O)₂CO + n HO-Ar-OH → [-O-Ar-O-CO-]ₙ + 2n C₆F₁₃CH₂OH
The incorporation of the perfluorohexyl groups is anticipated to enhance the thermal stability and chemical resistance of the resulting polycarbonate.
Table 2: Expected Characteristics of Polycarbonates from Fluorinated Carbonates and Diols
| Diol | Polymerization Method | Expected Mw (kDa) | Expected Tg (°C) |
|---|---|---|---|
| Bisphenol A | Amorphous Solid-State Polycondensation | > 80 | ~150-170 |
| 1,6-Hexanediol | Melt Polycondensation | > 30 | ~0-10 |
Note: This data is extrapolated from studies on other fluorinated carbonates. rsc.orgresearchgate.net
While this compound itself is an acyclic carbonate, its corresponding cyclic carbonate analogs could be synthesized and subsequently polymerized via ring-opening polymerization (ROP). The ROP of cyclic carbonates is a versatile method for producing polycarbonates with controlled molecular weights and architectures. mdpi.comnih.gov
The synthesis of a cyclic carbonate bearing a perfluorohexyl side chain could potentially be achieved through the reaction of a corresponding diol with a phosgene (B1210022) equivalent or via the carbonation of a fluorinated epoxide. The resulting cyclic monomer could then be polymerized using various catalytic systems, including organic catalysts or metal-based initiators. mdpi.com The reactivity of cyclic carbonates in ROP is dependent on ring size, with six-membered rings generally being more reactive than five-membered rings. mdpi.com
The ROP of a hypothetical 6-membered cyclic carbonate with a pendant 1H,1H-perfluorohexylmethyl group would yield a polycarbonate with regularly spaced fluorinated side chains, which would significantly influence the polymer's surface properties and self-assembly behavior.
Polymerization Kinetics and Reaction Mechanisms
The kinetics and mechanisms of polymerization involving this compound are expected to be influenced by the electron-withdrawing nature of the perfluorohexyl groups.
The polycondensation reactions involving this compound are likely to follow step-growth kinetics. The rate of polymerization would depend on the concentrations of the reacting functional groups and the catalyst. For polycondensation reactions involving aryl halides, it has been observed that the kinetics can vary from second-order to third-order depending on the halide and the metal cation of the base used. rsc.orgrsc.org Specifically, the polycondensation of a fluorinated aryl monomer was found to follow a third-order rate law, suggesting a more complex mechanism involving the formation of a three-body complex. rsc.orgrsc.org
For the polycondensation of this compound with a diol, a kinetic model would need to account for the activation of the carbonate by the catalyst and the nucleophilic attack of the hydroxyl group. The high reactivity of fluorinated carbonates suggests that the activation energy for the propagation step would be relatively low. rsc.org
Stereochemical control during polymerization is crucial as it significantly impacts the physical and mechanical properties of the resulting polymer. In the context of polymers derived from this compound, stereochemistry would be relevant if chiral centers are introduced into the polymer backbone, for instance, by using a chiral diamine or diol.
For the ROP of a chiral cyclic carbonate analog, the choice of catalyst can influence the stereoselectivity of the polymerization, leading to isotactic, syndiotactic, or atactic polymers. In the radical polymerization of fluorinated methacrylates, the use of fluoroalcohols as solvents has been shown to influence the stereospecificity of the polymerization. researchgate.net These solvents can form hydrogen bonds with the monomer and the propagating chain, affecting the stereochemistry of monomer addition. researchgate.net While this compound itself does not undergo radical polymerization, this principle of using fluorinated solvents to control stereochemistry could be applicable to the polymerization of its acrylate (B77674) or methacrylate (B99206) derivatives.
Regioselectivity would be a key consideration in the synthesis of NIPUs from unsymmetrical diamines. The two amine groups may exhibit different reactivities, leading to a preferred orientation of the monomer units in the polymer chain. Similarly, in the ROP of a substituted cyclic carbonate, the regioselectivity of the ring-opening can be controlled by the catalyst, determining which C-O bond of the carbonate is cleaved.
Catalytic Strategies in Polymerization of Fluorinated Carbonates
The polymerization of fluorinated carbonates, such as this compound, to yield high-performance polycarbonates relies on effective catalytic strategies. These strategies are designed to facilitate the formation of carbonate linkages under controlled conditions, influencing key polymer properties like molecular weight and dispersity. One promising approach is Fluoride-Promoted Carbonylation (FPC) polymerization. rsc.orgresearchgate.net This method presents a robust and versatile platform for synthesizing a variety of polycarbonates. rsc.org
The FPC methodology typically involves a two-step process. First, diol monomers are activated, for instance, with 1,1'-carbonyldiimidazole (B1668759) (CDI), to form bench-stable bis-carbonylimidazolide monomers. rsc.orgresearchgate.net Subsequently, the step-growth polymerization of these activated monomers with diols is promoted by a fluoride (B91410) salt catalyst, such as cesium fluoride (CsF). rsc.orgresearchgate.net This catalytic system is efficient in both solution and bulk polymerization and avoids the need for stoichiometric additives. rsc.org The primary by-product of this reaction is imidazole, which is considered to have relatively low toxicity. rsc.orgresearchgate.net
The choice of catalyst is crucial for the success of the polymerization. Cesium fluoride has been identified as a particularly effective catalyst due to its ability to activate the displacement of imidazolide-activated carboxylated monomers by alcohols. researchgate.net This catalytic process has been demonstrated to produce polycarbonates with a range of molecular weights and glass transition temperatures. rsc.org
Below is a data table summarizing key aspects of a representative catalytic strategy for fluorinated carbonate polymerization.
Table 1: Overview of Fluoride-Promoted Carbonylation (FPC) Polymerization
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Cesium fluoride (CsF) | rsc.orgresearchgate.net |
| Monomer Activation | Use of 1,1'-carbonyldiimidazole (CDI) to form bis-carbonylimidazolide monomers. | rsc.orgresearchgate.net |
| Reaction Type | Step-growth polymerization | rsc.org |
| Reaction Conditions | Can be performed in solution (e.g., in ethyl acetate) or in bulk. | rsc.orgresearchgate.net |
| Key Advantages | Facile, robust, no stoichiometric additives required, low-toxicity by-product (imidazole). | rsc.orgresearchgate.net |
| Achievable Properties | Molecular weights in the range of 5–20 kg mol−1, dispersities of 1.3–2.9, and a wide range of glass transition temperatures (−45 up to 169 °C). | rsc.org |
Advanced Analytical and Spectroscopic Characterization of Fluorinated Carbonate Compounds
Structural Characterization Techniques
A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR), and mass spectrometry (MS) provides a comprehensive structural elucidation of Bis(1H,1H-perfluorohexyl) carbonate.
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming its identity.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a distinct triplet for the methylene (B1212753) protons (-CH₂-) adjacent to the highly electronegative perfluorohexyl group. This triplet splitting pattern arises from the coupling with the adjacent CF₂ group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbon of the carbonate group is expected to appear significantly downfield. researchgate.netscience-and-fun.delibretexts.org The chemical shifts of the carbons in the perfluoroalkyl chain will be influenced by the attached fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.comhuji.ac.il The spectrum of this compound is expected to show distinct signals for each of the different fluorine environments along the perfluorohexyl chain. The terminal -CF₃ group will have a characteristic chemical shift, as will the various -CF₂- groups. alfa-chemistry.comsemi.org
Please note: The following data is predicted based on typical chemical shifts for similar functional groups, as direct experimental data for this compound is not publicly available.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~4.7 | Triplet | -O-CH₂ -CF₂- |
| ¹³C | ~154 | Singlet | C =O (carbonate) |
| ¹³C | ~108-120 | Multiple signals | -(C F₂)- and -C F₃ |
| ¹³C | ~65 | Triplet | -O-CH₂ -CF₂- |
| ¹⁹F | ~-81 | Triplet | -CF₃ |
| ¹⁹F | ~-120 to -126 | Multiple signals | -(CF₂ )₄- |
| ¹⁹F | ~-115 | Multiplet | -CH₂-CF₂ - |
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the carbonate and perfluoroalkyl groups.
A strong stretching vibration for the carbonyl group (C=O) of the carbonate is a key diagnostic peak. researchgate.netnih.govresearchgate.netspectroscopyonline.com Additionally, strong absorptions corresponding to the C-F bond stretching are anticipated in the fingerprint region of the spectrum. nih.govresearchgate.netnih.gov
Please note: The following data is based on characteristic infrared absorption frequencies for the respective functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | ~1780-1760 | Carbonate |
| C-O Stretch | ~1260 | Carbonate |
| C-F Stretch | ~1250-1100 | Perfluoroalkyl |
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and assessing its purity. For this compound, the molecular ion peak (M+) would confirm the molecular weight. Fragmentation patterns can also provide structural information. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org Common fragmentation would involve the cleavage of the C-O bonds of the carbonate linkage.
Theoretical Molecular Weight: The molecular formula for this compound is C₁₃H₄F₂₂O₃. The theoretical monoisotopic mass is 693.97 g/mol .
Molecular Weight and Distribution Analysis
For polymeric or oligomeric samples, understanding the molecular weight distribution is crucial.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and oligomers. wikipedia.orgintertek.comresolvemass.ca The sample is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules are retained longer. wikipedia.orgufl.edu This allows for the determination of parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). For a discrete compound like this compound, GPC would be expected to show a single, sharp peak, confirming its monomeric nature and high purity. For fluorinated polymers, specialized solvents like hexafluoroisopropanol (HFIP) may be used. intertek.comufl.edu
Quantitative Elemental Analysis of Fluorine
Accurate quantification of fluorine content is essential for verifying the composition of fluorinated compounds.
One of the most robust methods for determining the total organic fluorine content is Combustion Ion Chromatography (CIC) . dioxin20xx.orgnsf.govnih.govresearchgate.net In this technique, the sample is combusted in a high-temperature furnace, which converts all organically bound fluorine into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution, and the fluoride ion concentration is determined by ion chromatography. This method provides a direct measure of the total fluorine content in the molecule.
Theoretical Fluorine Content: Based on the molecular formula C₁₃H₄F₂₂O₃ and the atomic weights of C, H, F, and O, the theoretical percentage of fluorine in this compound is calculated to be 60.21% .
Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF)
Combustion Ion Chromatography (CIC) is a powerful analytical technique for the determination of total organic fluorine (TOF) in a sample. This method is particularly valuable for the analysis of highly fluorinated compounds like this compound, as it provides a measure of the total fluorine content bound to organic molecules.
The process begins with the combustion of the sample in a high-temperature furnace, typically operating at 900–1000 °C in an oxygen-rich and humid environment. Under these conditions, the strong carbon-fluorine bonds in this compound are broken, and the organic fluorine is converted into hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, where the HF dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph for the quantification of the fluoride ions.
CIC can be utilized as a screening tool to assess the total concentration of per- and polyfluoroalkyl substances (PFAS) in various matrices. By comparing the TOF value with the results from targeted analyses (like LC-MS/MS), researchers can identify the presence of unknown or non-target PFAS.
Illustrative Data for CIC Analysis:
The following table is a hypothetical representation of results from a CIC analysis to determine the total organic fluorine content.
| Parameter | Result |
| Sample | This compound |
| Method | Combustion Ion Chromatography (CIC) |
| Total Organic Fluorine (TOF) | Theoretical Value: 63.8% |
| Limit of Detection (LOD) | Typically in the low mg F/kg range |
| Limit of Quantification (LOQ) | Typically in the low mg F/kg range |
Note: The TOF value presented is a theoretical calculation based on the molecular formula of this compound and is for illustrative purposes only. Actual experimental results would vary based on sample purity and analytical conditions.
Method Development and Validation for Fluorine Quantification in Complex Matrices
The accurate quantification of fluorine in complex matrices containing compounds like this compound requires robust method development and validation. The choice of sample preparation technique is critical and often depends on the sample matrix (e.g., water, soil, consumer products).
Commonly employed extraction methods prior to CIC analysis include:
Adsorbable Organic Fluorine (AOF): This method is suitable for aqueous samples, where the organic fluorine compounds are first adsorbed onto a solid-phase extraction (SPE) cartridge.
Extractable Organic Fluorine (EOF): For solid samples, an extraction with a suitable solvent system is performed to isolate the organic fluorine compounds before combustion.
Method validation ensures the reliability of the analytical results and typically involves assessing parameters such as:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or through spiking experiments.
Precision: The degree of agreement among independent measurements of the same sample, expressed as relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process, determined by analyzing spiked samples.
Hypothetical Method Validation Parameters for Fluorine Quantification:
| Validation Parameter | Illustrative Value |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery of Spiked Sample) | 90-110% |
| Precision (RSD) | < 15% |
| Method Detection Limit (MDL) | 0.05 mg F/kg |
| Method Quantification Limit (MQL) | 0.15 mg F/kg |
Note: These values are representative of a well-validated analytical method for organic fluorine and are not specific experimental results for this compound.
Thermal Behavior and Stability Investigations
The thermal properties of this compound are crucial for understanding its stability and potential decomposition pathways under thermal stress. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for these investigations.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides valuable information about its thermal stability and decomposition profile.
In a typical TGA experiment, a small amount of the sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve plots the percentage of weight remaining against temperature. The onset temperature of decomposition, the temperature at which significant mass loss begins, is a key indicator of the compound's thermal stability. The rate of mass loss and the final residual mass also provide insights into the decomposition mechanism. Studies on similar perfluoroalkyl substances suggest that decomposition can initiate at temperatures as low as 200 °C, with the stability generally increasing with the length of the perfluorinated chain.
Illustrative TGA Data for a Fluorinated Carbonate:
| Parameter | Illustrative Value |
| Onset of Decomposition (T_onset) | 220 °C |
| Temperature at Max Decomposition Rate (T_max) | 250 °C |
| Residual Mass at 600 °C | < 5% |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
Note: This data is hypothetical and intended to illustrate the type of information obtained from a TGA experiment on a fluorinated organic compound. The actual thermal decomposition of this compound may vary.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and characterize phase transitions, such as melting, crystallization, and glass transitions.
For this compound, a DSC analysis would reveal its melting point and any other phase changes that occur upon heating or cooling. The DSC thermogram plots the heat flow against temperature. An endothermic peak typically corresponds to a melting transition, while an exothermic peak can indicate crystallization or a chemical reaction. The temperature at the peak of the endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This information is critical for understanding the physical state of the compound at different temperatures and for its application in various materials.
Hypothetical DSC Data for a Fluorinated Carbonate:
| Parameter | Illustrative Value |
| Melting Point (T_m) | 85 °C |
| Enthalpy of Fusion (ΔH_f) | 45 J/g |
| Glass Transition Temperature (T_g) | Not Observed |
| Atmosphere | Nitrogen |
| Heating/Cooling Rate | 10 °C/min |
Note: This data is purely illustrative and does not represent measured values for this compound.
Theoretical and Computational Studies of Fluorinated Carbonates
Electronic Structure and Reactivity Modeling
Modeling the electronic structure and reactivity of fluorinated carbonates is essential for applications such as electrolytes in high-voltage lithium-ion batteries. nih.govacs.org Computational methods allow for the prediction of key electrochemical properties and reaction behaviors.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. In the context of fluorinated carbonates, DFT is widely used to calculate fundamental parameters that govern their electrochemical stability and reactivity. nih.govresearchgate.net
Researchers employ DFT to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals are critical indicators of a molecule's resistance to oxidation and reduction. nih.gov For instance, a lower HOMO energy level generally corresponds to higher oxidative stability, a crucial property for solvents in high-voltage batteries. researchgate.net Studies on various fluorinated linear and cyclic carbonates have shown that both the number and the position of fluorine atoms significantly impact these orbital energies and, consequently, the electrochemical stability window. nih.govacs.orgnih.gov
DFT calculations are also used to predict electrostatic potential distributions, which reveal how fluorination affects the coordination ability of the carbonate molecule. nih.gov The strong electron-withdrawing nature of fluorine atoms typically weakens the coordination of the carbonate's carbonyl oxygen to lithium ions, a factor that can influence ion transport and desolvation processes in electrolytes. nih.govnih.gov By applying established DFT methods, the electronic characteristics of Bis(1H,1H-perfluorohexyl) carbonate can be modeled to predict its performance in various applications.
Table 1: Common DFT Functionals and Basis Sets for Fluorinated Carbonate Studies
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry Optimization, NMR Shifts | nsf.gov |
| M06-2X | 6-311++G(d,p) | Geometry Optimization, Thermochemistry | bohrium.com |
| ωB97XD | aug-cc-pvdz | NMR Chemical Shift Prediction | rsc.orgresearchgate.net |
| TPSSh | pcSseg-1 / pcSseg-2 | ¹³C and ¹H NMR Chemical Shifts | nih.gov |
This table is generated based on data from studies on various organic and fluorinated molecules.
Understanding the degradation mechanisms of fluorinated carbonates is vital for improving the longevity and safety of devices like lithium-ion batteries. Computational studies, often in conjunction with experimental techniques like radiolysis, can unravel complex reaction pathways. nih.gov
For fluorinated carbonates such as fluoroethylene carbonate (FEC), quantum chemistry calculations have confirmed that upon reduction, the molecule can undergo ring-opening to form more stable radical anions. nih.gov The specific reaction pathway can depend on the surrounding solvent environment. nih.gov DFT and ab initio molecular dynamics are used to model the decomposition mechanisms initiated by excess electrons, which are critical for the formation of a stable solid electrolyte interphase (SEI) on battery anodes. acs.org
These studies show that the initial events often involve the cleavage of a carbon-fluorine bond, releasing a fluoride (B91410) ion (F⁻). acs.org For a linear molecule like this compound, computational modeling could predict its reductive and oxidative decomposition pathways. This would likely involve the initial formation of perfluoroalkyl radicals and subsequent reactions that contribute to the SEI layer. mdpi.com By calculating the energy barriers for various potential reaction steps, researchers can identify the most probable degradation routes and design strategies to mitigate them. acs.org
Molecular Interactions and Conformational Analysis
The physical properties and behavior of fluorinated carbonates in condensed phases are governed by their molecular interactions and conformational preferences. Computational simulations are indispensable for exploring these aspects at an atomic resolution.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For perfluorinated compounds, MD simulations provide crucial insights into their behavior at interfaces, their aggregation properties, and their structural transformations in different environments. nih.govresearchgate.netprinceton.edu
For example, MD simulations have been used to investigate the adsorption of perfluoroalkyl substances (PFASs) on solid surfaces, revealing that adsorption is often favorable on hydrophobic domains. researchgate.netprinceton.edu These simulations can also elucidate the effect of chain length and functional head groups on the behavior of these molecules. mdpi.com In the case of this compound, MD simulations could be used to:
Analyze the conformational flexibility of the two perfluorohexyl chains.
Study its aggregation behavior in aqueous and non-aqueous solvents.
Simulate its interaction with electrode surfaces, which is critical for understanding SEI formation. nih.gov
Develop accurate force fields, which are essential for reliable simulations of fluorinated compounds. acs.org
Table 2: Typical Parameters in Molecular Dynamics (MD) Simulations of Fluorinated Systems
| Parameter | Description | Common Software | Reference |
|---|---|---|---|
| Force Field | A set of parameters to calculate potential energy. Specialized force fields are needed for fluorinated molecules. | GROMACS, LAMMPS, Amber | princeton.edumdpi.comacs.org |
| Simulation Time | The duration of the simulation, typically nanoseconds (ns) to microseconds (µs). | N/A | mdpi.com |
| Ensemble | Statistical ensemble used (e.g., NVT, NPT) to control thermodynamic variables like temperature and pressure. | N/A | mdpi.com |
This table provides a general overview of parameters used in MD simulations.
The intermolecular forces in fluorinated systems are distinct from those in their hydrocarbon counterparts. These differences arise from the unique properties of the fluorine atom and the carbon-fluorine bond. mdpi.comfu-berlin.de
These characteristics lead to several key properties observed in perfluorinated compounds:
Hydrophobicity and Lipophobicity : Perfluorinated compounds repel both water and oils due to their weak intermolecular interactions with other molecules. fu-berlin.denih.gov
Low Surface Tension and Viscosity : The weak cohesive forces between molecules result in low surface tension and viscosity. fu-berlin.de
In this compound, the dominant intermolecular forces would be weak dispersion forces between the fluorinated chains. fu-berlin.de While hydrogen bonding is a powerful intermolecular force, it is not a primary interaction between molecules of this compound itself, although the ether-like oxygens of the carbonate group could act as hydrogen bond acceptors with other molecules like water. wikipedia.org
Prediction of Spectroscopic Signatures and Chemical Shifts
Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of new compounds and transient intermediates. rsc.orgnih.gov For fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful analytical tool, and computational prediction of chemical shifts is highly valuable. nsf.gov
DFT-based procedures have been developed and evaluated for predicting ¹⁹F NMR chemical shifts with a high degree of accuracy. bohrium.comrsc.orgresearchgate.net By selecting appropriate DFT functionals (e.g., ωB97XD, BHandHLYP) and basis sets, it is possible to calculate chemical shifts that closely match experimental values, often with a root mean squared error of just a few parts per million (ppm). bohrium.comrsc.org
This predictive capability is crucial for:
Structural Assignment : Confirming the structure of newly synthesized molecules like this compound by comparing predicted spectra with experimental data.
Identifying Intermediates : Aiding in the characterization of transient species formed during chemical reactions. rsc.orgresearchgate.net
Conformational Analysis : Predicting how the chemical shifts of fluorine atoms change with molecular conformation. rsc.orgresearchgate.net
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can also be employed to predict chemical shifts for molecules in complex environments, such as an inhibitor bound to a protein. nih.gov For this compound, computational tools can provide a predicted ¹⁹F NMR spectrum, detailing the expected chemical shifts for the fluorine atoms at different positions along the perfluorohexyl chain, which would be invaluable for its experimental characterization.
Table 3: Comparison of Experimental vs. Computationally Predicted ¹⁹F NMR Chemical Shifts for a Representative Molecule (2,2,3,3,4,4,5,5-octafluoropentan-1-ol)
| Fluorine Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| -CF₂- (Position 2) | -123.5 | -124.1 | -0.6 |
| -CF₂- (Position 3) | -129.5 | -130.2 | -0.7 |
| -CF₂- (Position 4) | -124.0 | -124.8 | -0.8 |
Data is derived from findings reported in the literature for 2,2,3,3,4,4,5,5-octafluoropentan-1-ol to illustrate the accuracy of modern computational methods. rsc.orgresearchgate.net The specific values for this compound would require a dedicated computational study.
Environmental Transformation Pathways and Fate of Fluorinated Carbonates
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of fluorinated carbonates in the environment. The primary pathways for this degradation are hydrolysis and photolysis. numberanalytics.com
For instance, research on fluorotelomer acrylates (FTAcrs) has shown that their hydrolysis can be significant under certain environmental conditions. nih.gov The half-lives of monomeric FTAcrs can range from several years in marine environments to as short as a few days in some landfill conditions. nih.gov In contrast, polymeric FTAcrs are expected to hydrolyze much more slowly, with estimated half-lives in natural waters and soils spanning from centuries to millennia. nih.gov Generally, the efficiency of abiotic degradation of esters is significantly lower at neutral pH compared to acidic or alkaline conditions. nih.gov
Table 1: Modeled Hydrolytic Half-lives of Analogous Fluorinated Esters under Various Environmental Conditions
| Compound Type | Environmental Condition | pH Range | Estimated Half-life (t½) | Reference |
|---|---|---|---|---|
| Monomeric Fluorotelomer Acrylates | Marine Systems | Neutral | Several years | nih.gov |
| Monomeric Fluorotelomer Acrylates | Landfills | Variable | As low as several days | nih.gov |
| Polymeric Fluorotelomer Acrylates | Natural Waters & Soils | Neutral | Centuries to millennia | nih.gov |
| Di-n-butyl phthalate (B1215562) (DBP) | Sunlight Irradiation | 5-9 | 50-360 days | nih.gov |
| Di-ethylhexyl phthalate (DEHP) | Sunlight Irradiation | 5-9 | 390-1600 days | nih.gov |
This table presents data for analogous compounds to infer the potential behavior of Bis(1H,1H-perfluorohexyl) carbonate.
Photolytic degradation, initiated by the absorption of light, and subsequent oxidative processes are significant for the transformation of persistent organic pollutants. For fluorinated compounds, direct photolysis under natural sunlight is often slow. However, the process can be accelerated in the presence of shorter wavelength UV light or other reactive species.
Studies on perfluorinated carboxylic acids (PFCAs) have shown that they are resistant to degradation under 254 nm UV light but degrade significantly under 185 nm vacuum ultraviolet (VUV) irradiation. nih.gov For example, after 6 hours of irradiation with 185 nm light, over 90% of several PFCAs were degraded. nih.gov The degradation proceeds through decarboxylation, forming a radical that then reacts with water to yield shorter-chain PFCAs and fluoride (B91410) ions. nih.gov
The presence of oxidizing agents can also enhance the degradation of fluorinated compounds. For instance, the decomposition of perfluorooctanoic acid (PFOA) was significantly enhanced in a carbonate solution with UV irradiation, due to the formation of carbonate radical anions (CO3•-), which are strong oxidizing agents. researchgate.net Similarly, photocatalysts like titanium dioxide (TiO2) and the addition of persulfate have been shown to improve the degradation rate of PFOA under UV light. mdpi.commdpi.com
Table 2: Photodegradation of Analogous Perfluorinated Compounds under Various Conditions
| Compound | Condition | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| PFOA | UV (254 nm) only | 52.1% | 12 h | researchgate.net |
| PFOA | UV (254 nm) + Carbonate radicals | 100% | 12 h | researchgate.net |
| PFCAs (C5-C8) | VUV (185 nm) | >90% | 6 h | nih.gov |
| PFOA | UV + Persulfate | Constantly increases | - | mdpi.com |
| PFOS | UV + TiO2 (pH 2) | 95.62% | 150 min | mdpi.com |
This table presents data for analogous compounds to infer the potential behavior of this compound.
Environmental Persistence and Transport Modeling
Due to their persistence, understanding the transport of fluorinated compounds in the environment is crucial for assessing their potential impact. Mathematical models are important tools for predicting the movement and fate of these substances. copernicus.org
The transport of per- and polyfluoroalkyl substances (PFAS) is complex, influenced by their surfactant properties and their tendency to partition between different environmental compartments, including air, water, soil, and sediment. itrcweb.org Fugacity-based multimedia environmental models are often used to describe the distribution of these chemicals on a large scale. These models consider the chemical's tendency to move between phases to achieve equilibrium.
For more localized scenarios, such as contamination from a specific source, models like MODFLOW are used to simulate groundwater flow and contaminant transport. copernicus.org A key factor in the transport of PFAS in the subsurface is their adsorption to solid surfaces and at the air-water interface in the unsaturated (vadose) zone. nih.gov This adsorption can significantly retard their movement towards groundwater, with retardation factors potentially reaching into the hundreds or even thousands. nih.gov The presence of various PFAS in a mixture can also lead to competition for sorption sites, potentially increasing the mobility of some compounds. copernicus.org
Modeling efforts are continuously being developed to better account for the specific properties of PFAS, such as the transformation of precursor compounds into more stable perfluorinated acids and the complex interactions at interfaces. copernicus.orguu.se
Prediction of Environmental Half-Lives and Mobility
Due to the scarcity of direct experimental data for this compound, its environmental half-life and mobility are often predicted using Quantitative Structure-Activity Relationship (QSAR) models and by analogy to structurally similar compounds. A relevant surrogate for this purpose is 6:2 fluorotelomer alcohol (6:2 FTOH), which shares a perfluorinated six-carbon chain. It is important to note that while these predictions provide valuable insights, they are estimations and have inherent uncertainties.
Environmental Half-Lives:
The degradation half-life of fluorinated compounds can vary significantly depending on the environmental compartment and the specific degradation pathway. For instance, aerobic conditions generally promote faster degradation of some fluorotelomer alcohols compared to anaerobic conditions. rsc.org Studies on 6:2 FTOH have shown that its primary degradation half-life in soil and mixed bacterial cultures can be less than two days. epa.gov In anaerobic landfill leachate, the half-life of 6:2 FTOH was determined to be 12 days. nih.gov However, it is crucial to recognize that the carbonate structure of this compound may influence its initial hydrolysis rate, which would be a primary step in its degradation.
Interactive Data Table: Predicted Environmental Half-Lives of a Surrogate Compound (6:2 FTOH)
| Environmental Compartment | Degradation Condition | Half-Life | Citation |
| Soil | Aerobic | < 2 days | epa.gov |
| Mixed Bacterial Culture | Aerobic | < 2 days | epa.gov |
| Landfill Leachate | Anaerobic | 12 days | nih.gov |
| Sludge Composting | Aerobic | < 1 day | researchgate.netnih.gov |
| Air | - | 1 to 15 hours (elimination) | rsc.org |
Disclaimer: The data presented in this table is for 6:2 fluorotelomer alcohol (6:2 FTOH), used as a surrogate for this compound due to a lack of specific data. These values are for illustrative purposes and may not accurately reflect the behavior of this compound.
Mobility:
The mobility of fluorinated compounds in the environment is influenced by factors such as their water solubility, soil organic carbon content, and the length of their fluorinated chain. purdue.edu Compounds with longer fluorocarbon chains tend to be more hydrophobic and exhibit stronger sorption to soil and sediment. purdue.edu
The terminal degradation products of many fluorinated precursors, particularly short-chain perfluoroalkyl carboxylic acids (PFCAs), are expected to have high mobility in the environment and can readily leach from soil into groundwater and surface water. While the parent compound, this compound, may have limited mobility due to its size and hydrophobicity, its degradation products are likely to be more mobile.
Formation of Per- and Polyfluoroalkyl Substances (PFAS) as Degradation Products
A primary concern regarding the environmental presence of fluorinated carbonates is their potential to act as precursors to the formation of highly persistent PFAS. The degradation of this compound is expected to proceed via the cleavage of the carbonate ester bonds, likely through hydrolysis, to release 1H,1H-perfluorohexan-1-ol. This alcohol can then undergo further transformation in the environment.
Studies on the degradation of 6:2 FTOH have demonstrated its transformation into a variety of PFAS. rsc.org The degradation pathways are complex and can lead to the formation of several shorter-chain PFCAs. rsc.org
Key Degradation Products:
Research on the aerobic biodegradation of 6:2 FTOH has identified several key degradation products, including:
Perfluorohexanoic acid (PFHxA) epa.gov
Perfluoropentanoic acid (PFPeA) epa.gov
Perfluorobutanoic acid (PFBA) epa.gov
5:3 Polyfluorinated acid (5:3 FTCA) epa.govresearchgate.net
4:3 Polyfluorinated acid (4:3 FTCA) researchgate.net
The formation of these persistent PFAS from precursor compounds like fluorotelomer alcohols is a significant environmental concern. rsc.org The transformation from FTOHs to PFCAs can occur in various environmental systems, including soil, sludge, and sediment, as well as through atmospheric transformation. rsc.org
Interactive Data Table: Major Degradation Products of a Surrogate Compound (6:2 FTOH)
| Degradation Product | Chemical Formula | Type | Citation |
| Perfluorohexanoic acid | C6HF11O2 | PFCA | epa.gov |
| Perfluoropentanoic acid | C5HF9O2 | PFCA | epa.gov |
| Perfluorobutanoic acid | C4HF7O2 | PFCA | epa.govresearchgate.net |
| 5:3 Polyfluorinated acid | C8H5F11O2 | FTCA | epa.govresearchgate.net |
| 4:3 Polyfluorinated acid | C7H5F9O2 | FTCA | researchgate.net |
Disclaimer: The degradation products listed are for 6:2 fluorotelomer alcohol (6:2 FTOH), used as a surrogate for this compound. The actual degradation products of this compound may differ.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Bis(1H,1H-perfluorohexyl) carbonate, and what methodological precautions are required for handling fluorinated intermediates?
- Answer : Synthesis typically involves nucleophilic substitution or esterification reactions under anhydrous conditions. Due to the compound’s fluorinated chains, use inert atmospheres (e.g., nitrogen) to avoid hydrolysis. Safety protocols include wearing nitrile gloves, chemical-resistant goggles, and working in fume hoods to mitigate inhalation risks . Characterization via NMR (¹⁹F and ¹H) and FTIR is critical to confirm purity, with attention to residual solvents or unreacted precursors .
Q. How can researchers characterize the environmental stability of this compound under varying pH and temperature conditions?
- Answer : Design accelerated degradation studies using factorial design (e.g., 2³ factorial: pH 3–9, 25–60°C, UV exposure). Monitor degradation products via LC-MS/MS, focusing on perfluorohexyl chain persistence. Compare results with EPA DSSTox data for structurally related perfluoroalkyl substances (PFAS) to identify degradation pathways .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound, and how can cross-contamination risks be minimized?
- Answer : Use GC-MS with electron capture detection (ECD) for halogenated impurities. For fluorinated byproducts, employ high-resolution mass spectrometry (HRMS) with isotopic pattern analysis. Implement blank controls and column conditioning protocols to avoid carryover from prior PFAS analyses .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermal stability be resolved when comparing experimental results with computational predictions?
- Answer : Perform thermogravimetric analysis (TGA) coupled with DFT simulations (e.g., COMSOL Multiphysics) to model decomposition kinetics. Validate discrepancies by adjusting simulation parameters (e.g., bond dissociation energies of C-F bonds) and cross-referencing with empirical DSC data. Use sensitivity analysis to identify key variables causing contradictions .
Q. What experimental design strategies are recommended for studying the compound’s interaction with lipid bilayers in membrane permeability studies?
- Answer : Employ Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms. Use fluorescent probes (e.g., Laurdan) to assess membrane fluidity changes. Pair with molecular dynamics (MD) simulations to correlate structural perturbations (e.g., fluorocarbon chain insertion) with experimental permeability data .
Q. How can researchers address contradictions in ecotoxicity data between laboratory assays and field studies for this compound?
- Answer : Conduct meta-analyses of existing data, prioritizing studies with standardized OECD test guidelines (e.g., Daphnia magna acute toxicity). Evaluate confounding factors (e.g., bioaccumulation kinetics in aquatic vs. terrestrial ecosystems) using compartmental modeling. Cross-validate with EPA TSCA submissions for PFAS analogs .
Q. What computational methods are effective for predicting the compound’s phase behavior in mixed-solvent systems?
- Answer : Apply conductor-like screening models (COSMO-RS) to calculate activity coefficients and solubility parameters. Validate predictions with cloud-point titration experiments in fluorinated solvent blends (e.g., HFE-7100). Use machine learning (e.g., random forest regression) to refine predictions based on solvent polarity indices .
Methodological Notes
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR principles. Rigorous access controls and audit trails are critical for sensitive PFAS-related data .
- Interdisciplinary Collaboration : Integrate chemical synthesis, computational modeling, and ecotoxicology workflows to address complex research questions, leveraging platforms like CAS Common Chemistry for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
